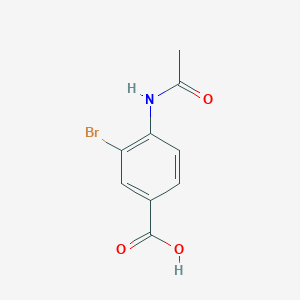

4-(Acetylamino)-3-bromobenzoic acid

Beschreibung

BenchChem offers high-quality 4-(Acetylamino)-3-bromobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)-3-bromobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-acetamido-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQMCDNYOYGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429106 | |

| Record name | 4-(acetylamino)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74103-28-9 | |

| Record name | 4-(acetylamino)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Acetylamino)-3-bromobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Acetylamino)-3-bromobenzoic acid, with the Chemical Abstracts Service (CAS) number 74103-28-9 , is a synthetically valuable aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and an acetylamino group on the benzoic acid backbone, provides a unique combination of steric and electronic properties. This strategic functionalization makes it a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical and fine chemical production.[1] The presence of the acetylamino group modulates the reactivity of the aromatic ring and introduces a key structural motif found in many biologically active compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and applications of 4-(acetylamino)-3-bromobenzoic acid, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(acetylamino)-3-bromobenzoic acid is fundamental for its effective use in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74103-28-9 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| IUPAC Name | 4-(acetylamino)-3-bromobenzoic acid | |

| Synonyms | 4-Acetamido-3-bromobenzoic acid | [1] |

| Boiling Point (Predicted) | 466.4 °C | |

| Density (Predicted) | 1.706 g/cm³ |

Synthesis of 4-(Acetylamino)-3-bromobenzoic Acid: A Two-Step Approach

The synthesis of 4-(acetylamino)-3-bromobenzoic acid is typically achieved through a two-step process starting from the readily available 4-aminobenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the acetylation of the amino group.

Step 1: Synthesis of the Precursor, 4-Amino-3-bromobenzoic Acid

The introduction of a bromine atom onto the 4-aminobenzoic acid ring is a critical first step. A common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Amino-3-bromobenzoic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into water. The product, 4-amino-3-bromobenzoic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum. This procedure typically affords the target compound in good yield.[2]

Step 2: Acetylation of 4-Amino-3-bromobenzoic Acid

The second step involves the N-acetylation of the amino group of 4-amino-3-bromobenzoic acid. Acetic anhydride is a common and efficient acetylating agent for this transformation. The reaction can be carried out in the presence of a base, such as pyridine, or under acidic conditions.[2][3] Given the presence of the carboxylic acid group, which can be deprotonated by a strong base, a method employing acetic anhydride with a catalytic amount of acid or simply heating with acetic anhydride is often preferred.

Experimental Protocol: Synthesis of 4-(Acetylamino)-3-bromobenzoic Acid

-

Reaction Setup: In a flask protected from atmospheric moisture, suspend 4-amino-3-bromobenzoic acid (1 equivalent) in a minimal amount of acetic acid.

-

Addition of Acetylating Agent: Add an excess of acetic anhydride (approximately 1.5-2 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture with stirring, for example, at a gentle reflux, for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then pour it into cold water to precipitate the product and quench the excess acetic anhydride.

-

Isolation and Purification: Collect the crude 4-(acetylamino)-3-bromobenzoic acid by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Conclusion

4-(Acetylamino)-3-bromobenzoic acid is a strategically important building block for organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic systems. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical diversification. The insights provided in this technical guide, from detailed synthetic protocols to an overview of its potential applications, underscore the value of this compound to the drug discovery and development community. As the demand for novel therapeutic agents continues to grow, the utility of versatile intermediates like 4-(acetylamino)-3-bromobenzoic acid in accessing diverse chemical space will undoubtedly remain significant.

References

-

Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org. Retrieved January 31, 2026, from [Link]

-

Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(9), 11134-11149. [Link]

-

Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. [Link]

-

LookChem. (n.d.). Cas 74103-28-9,4-(acetylamino)-3-bromobenzoic acid. Retrieved January 31, 2026, from [Link]

-

Maiti, G., & Kundu, P. (2006). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 118(6), 565-568. [Link]

-

Mekky, A. E. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 113-138. [Link]

-

NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved January 31, 2026, from [Link]

-

Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597), 441-446. [Link]

-

Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved January 31, 2026, from [Link]

- U.S. Patent No. 3,213,094. (1965). Method of preparing quinazolones.

- U.S. Patent No. 4,537,991. (1985). Process for the direct acetylation of aromatic amines.

-

Vlasov, V. M., & Yakobson, G. G. (1981). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 50(5), 483-500. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 31, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 31, 2026, from [Link]

-

IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved January 31, 2026, from [Link]

-

Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved January 31, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved January 31, 2026, from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2012, October 16). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Retrieved January 31, 2026, from [Link]

-

PubMed Central. (2013, March 27). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2014, October 16). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 31, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 31, 2026, from [Link]

-

Chegg. (2020, May 14). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved January 31, 2026, from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of 4-(Acetylamino)-3-bromobenzoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action of 4-(Acetylamino)-3-bromobenzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of direct, conclusive studies on its specific biological targets, this document synthesizes available information on its chemical properties, the known activities of its structural analogs, and the profound influence of N-acetylation on molecular pharmacology. We present a logical framework for postulating its mechanism of action, drawing parallels with the established antibacterial properties of its parent amine, 4-Amino-3-bromobenzoic acid, and exploring novel potential targets such as viral neuraminidase. This guide is intended to serve as a foundational resource for researchers, stimulating further investigation into the therapeutic potential of this intriguing molecule.

Introduction: The Chemical Identity and Scientific Context

4-(Acetylamino)-3-bromobenzoic acid is an aromatic carboxylic acid derivative characterized by a benzene ring substituted with a bromine atom, a carboxylic acid group, and an N-acetylated amino group.[1] Its chemical structure suggests a molecule with diverse potential for biological interactions, yet it remains a compound with a largely unelucidated pharmacological profile. Primarily recognized as a key intermediate in the synthesis of more complex pharmaceuticals, its intrinsic biological activities are not well-documented in peer-reviewed literature.[1]

This guide ventures into the scientifically plausible mechanisms of action of 4-(Acetylamino)-3-bromobenzoic acid, grounding its hypotheses in established biochemical principles and the known pharmacology of closely related compounds. By understanding the influence of its distinct structural motifs—the brominated benzoic acid core and the N-acetyl group—we can construct a rational basis for future experimental validation.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount to predicting its biological behavior. The key physicochemical properties of 4-(Acetylamino)-3-bromobenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Boiling Point | 466.42°C at 760 mmHg | [1] |

| Density | 1.706 g/cm³ | [1] |

The Influence of N-Acetylation: A Pivotal Modification

The N-acetylation of an aromatic amine, as in the transformation of 4-Amino-3-bromobenzoic acid to its acetylated form, is a critical modification that can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. N-acetylation is a common metabolic pathway for many drugs containing primary aromatic amines.[2] This biochemical reaction, catalyzed by N-acetyltransferases (NATs), can influence a molecule's solubility, stability, and ability to interact with biological targets.[2][3]

The addition of an acetyl group can change the charge distribution and steric bulk of the molecule, potentially altering its binding affinity for specific proteins and enzymes.[4] It is therefore plausible that the mechanism of action of 4-(Acetylamino)-3-bromobenzoic acid differs significantly from that of its unacetylated precursor.

Postulated Mechanism of Action 1: Antibacterial Activity via Protein Synthesis Inhibition

The most direct evidence for a potential mechanism of action for 4-(Acetylamino)-3-bromobenzoic acid comes from its parent compound, 4-Amino-3-bromobenzoic acid. This unacetylated amine has been identified as a potential antibacterial agent.[5][6]

The Established Action of 4-Amino-3-bromobenzoic Acid

Commercial and technical sources indicate that 4-Amino-3-bromobenzoic acid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[5] Specifically, it is proposed to bind to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for protein translation.[5][6] This binding is thought to interfere with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting bacterial growth.[6]

Experimental Protocol: Evaluation of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: 4-(Acetylamino)-3-bromobenzoic acid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Action of the Acetylated Form

While the N-acetylation of the amino group in 4-(Acetylamino)-3-bromobenzoic acid may alter its binding affinity for the 50S ribosomal subunit, it is conceivable that it retains some antibacterial activity through a similar mechanism. The overall shape and electronic properties of the molecule are not drastically changed, and the core bromobenzoic acid structure remains intact. Further experimental validation is required to confirm if and to what extent N-acetylation modulates this antibacterial effect.

Caption: Hypothesized inhibition of bacterial protein synthesis.

Postulated Mechanism of Action 2: Neuraminidase Inhibition

A study on derivatives of a structurally similar compound, 4-acetamido-3-aminobenzoic acid, has revealed potential inhibitory activity against microbial neuraminidase.[7] Neuraminidase is a crucial enzyme for the replication and propagation of many viruses, including influenza.[8][9][10]

The Role of Neuraminidase in Viral Replication

Neuraminidase is a glycoside hydrolase enzyme that cleaves sialic acid residues from glycoproteins on the surface of infected cells.[10] This action is essential for the release of newly formed viral particles, allowing them to infect other cells.[10][11] Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid, and binding to its active site, thereby preventing the release of progeny virions.[8][10][12]

A Novel Avenue for 4-(Acetylamino)-3-bromobenzoic Acid

The finding that derivatives of a 4-acetamido-benzoic acid scaffold can inhibit neuraminidase opens up an intriguing possibility for the mechanism of action of 4-(Acetylamino)-3-bromobenzoic acid.[7] The presence of the acetamido group may facilitate binding to the active site of neuraminidase. Molecular docking studies would be instrumental in exploring the potential binding modes and affinities of 4-(Acetylamino)-3-bromobenzoic acid to this viral enzyme.

Experimental Protocol: Neuraminidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of neuraminidase and a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid) are prepared in a suitable buffer.

-

Inhibitor Preparation: 4-(Acetylamino)-3-bromobenzoic acid is dissolved and serially diluted.

-

Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a 96-well plate.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Fluorescence Measurement: The fluorescence of the product is measured using a microplate reader. The degree of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.

Caption: Postulated mechanism of viral neuraminidase inhibition.

Synthesis and Characterization

The synthesis of 4-(Acetylamino)-3-bromobenzoic acid is typically achieved through the acetylation of 4-Amino-3-bromobenzoic acid. This can be accomplished using standard laboratory procedures.

Synthesis of 4-Amino-3-bromobenzoic Acid

A common method for the synthesis of the precursor, 4-Amino-3-bromobenzoic acid, involves the bromination of 4-aminobenzoic acid.[13]

Protocol: Bromination of 4-Aminobenzoic Acid [13]

-

In a flask, dissolve 4-aminobenzoic acid in a suitable solvent such as acetic acid.

-

Add a brominating agent, such as a mixture of ammonium bromide and hydrogen peroxide, dropwise to the solution while stirring at room temperature.[13]

-

Continue stirring for several hours to allow the reaction to go to completion.

-

The product, 4-Amino-3-bromobenzoic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be recrystallized from a suitable solvent system (e.g., dichloromethane and methanol) to obtain a purified product.[13]

Acetylation of 4-Amino-3-bromobenzoic Acid

The final step to obtain 4-(Acetylamino)-3-bromobenzoic acid involves the acetylation of the amino group of the precursor.

Protocol: Acetylation of 4-Amino-3-bromobenzoic Acid

-

Suspend 4-Amino-3-bromobenzoic acid in a suitable solvent, such as acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the mixture under reflux for a specified period to ensure complete acetylation.

-

Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 4-(Acetylamino)-3-bromobenzoic acid.

Future Directions and Conclusion

The exploration of the mechanism of action of 4-(Acetylamino)-3-bromobenzoic acid is still in its nascent stages. This technical guide has laid out a logical and evidence-based framework for future research. The primary avenues for investigation should focus on:

-

Antibacterial Activity: Confirmation and quantification of its inhibitory effects on bacterial protein synthesis, particularly in comparison to its unacetylated analog.

-

Antiviral Potential: Thorough investigation of its ability to inhibit viral neuraminidases from various strains.

-

Broader Target Screening: Utilization of high-throughput screening assays to identify other potential biological targets.

References

- BenchChem. (n.d.). Application Notes and Protocols: Antibacterial Activity of 4-Amino-3-bromobenzoic Acid.

- Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640.

- LookChem. (n.d.). Cas 74103-28-9, 4-(acetylamino)-3-bromobenzoic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid.

- YouTube. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

- Creative Biolabs. (n.d.). Protein Biosynthesis Inhibitor.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential.

- Lu, H., Zhang, T., Liu, J., & Li, X. (2021). The role of protein acetylation in carcinogenesis and targeted drug discovery. Signal Transduction and Targeted Therapy, 6(1), 1-16.

- ResearchGate. (2009). 4-Amino-3-bromobenzoic acid.

- World Health Organization. (2024). What are the mechanisms of action of the antivirals?. In Clinical practice guidelines for influenza. NCBI Bookshelf.

- PubChem. (n.d.). 4-Amino-3-bromobenzoic acid.

- Lee, S., & Kim, D. (2021). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 13(8), 1235.

- McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and other respiratory viruses, 7 Suppl 1(Suppl 1), 25–36.

- Scott, D. C., Hammill, J. T., Min, J., & Schulman, B. A. (2017). Blocking an N-terminal acetylation-dependent protein interaction inhibits an E3 ligase.

- ChemicalBook. (n.d.). 4-AMINO-3-BROMOBENZOIC ACID.

- Zhang, Y., et al. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society.

- Patsnap Synapse. (2024, June 21). What are neuraminidase inhibitors and how do they work?.

- U.S. Food and Drug Administration. (2018, February 22). Modulation of N-Acetyl-Transferase to Improve Therapy and Prevent Cancer.

- PubChem. (n.d.). 3-Acetyl-4-bromobenzoic acid.

- Santa Cruz Biotechnology. (n.d.). Neuraminidase Inhibitors.

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of N-Acetyl-Transferase to Improve Therapy and Prevent Cancer | FDA [fda.gov]

- 4. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. youtube.com [youtube.com]

- 9. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 4-Amino-3-bromobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of 4-(Acetylamino)-3-bromobenzoic Acid in Medicinal Chemistry

This guide details the chemical utility, synthesis, and medicinal chemistry applications of 4-(Acetylamino)-3-bromobenzoic acid , a critical intermediate for accessing privileged scaffolds in drug discovery.

Executive Summary

4-(Acetylamino)-3-bromobenzoic acid (CAS: 74103-28-9) serves as a bifunctional building block in the synthesis of pharmaceutical agents. Its value lies in its orthogonal reactivity : it possesses a carboxylic acid (for amide coupling/esterification), an acetamido group (a protected amine directing electrophilic substitution), and an aryl bromide (a handle for transition-metal catalyzed cross-coupling).

This guide outlines its synthesis, reactivity profile, and application in developing Casein Kinase 2 (CK2) inhibitors, antibacterial agents, and biaryl scaffolds.

Chemical Profile & Reactivity

The compound features a trisubstituted benzene ring where the electronic environment is dominated by the electron-withdrawing carboxyl group and the electron-donating acetamido group.

| Property | Specification |

| IUPAC Name | 4-Acetamido-3-bromobenzoic acid |

| CAS Number | 74103-28-9 |

| Molecular Formula | C₉H₈BrNO₃ |

| Molecular Weight | 258.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 218–220 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water |

Reactivity Logic

-

C3-Bromine: Positioned ortho to the acetamido group, this halogen is highly activated for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the directing effect of the amide and the steric relief upon substitution.

-

C4-Acetamido: Acts as a robust protecting group for the amine. It prevents oxidation during reactions and directs electrophilic aromatic substitution to the ortho position (C3) during the precursor synthesis.

-

C1-Carboxyl: Allows for the attachment of solubilizing tails or pharmacophores via amide bond formation.

Synthetic Utility: Preparation of the Core

The industrial and laboratory standard for synthesizing this core involves the controlled bromination of 4-acetamidobenzoic acid (Acedoben). Direct bromination of 4-aminobenzoic acid (PABA) is less selective; therefore, acetylation is the requisite first step.

Detailed Synthesis Protocol

Objective: Synthesis of 4-(Acetylamino)-3-bromobenzoic acid from 4-Aminobenzoic acid.

Step 1: Acetylation (Protection) [1]

-

Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in glacial acetic acid (10 vol).

-

Addition: Slowly add acetic anhydride (1.2 eq) at room temperature. The reaction is exothermic.[1]

-

Reflux: Heat to 80°C for 1 hour to ensure completion.

-

Isolation: Pour the mixture into ice-water. Filter the precipitate (4-acetamidobenzoic acid) and dry.[1]

Step 2: Regioselective Bromination

-

Setup: Suspend 4-acetamidobenzoic acid (1.0 eq) in glacial acetic acid (15 vol).

-

Bromination: Add a solution of Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 15–20°C.

-

Note: Low temperature is crucial to prevent over-bromination at the C5 position.

-

-

Reaction: Stir at room temperature for 3 hours. The mixture will thicken as the product precipitates.

-

Quench: Pour into cold water containing sodium bisulfite (to quench excess Br₂).

-

Purification: Filter the white solid. Recrystallize from Ethanol/Water if necessary.

Figure 1: Step-wise synthesis of the 4-(Acetylamino)-3-bromobenzoic acid scaffold.

Medicinal Chemistry Applications

A. Synthesis of CK2 Inhibitors (Benzo[g]indazoles)

Protein Kinase CK2 is a target for cancer therapy. The 4-(acetylamino)-3-bromobenzoic acid scaffold is used to construct the tricyclic benzo[g]indazole core via a Sonogashira coupling/cyclization cascade .

-

Mechanism: The C3-Bromine undergoes Sonogashira coupling with trimethylsilylacetylene.[2] Subsequent deprotection and cyclization with hydrazine derivatives yield the indazole ring.[2]

-

Significance: This route allows for the rapid diversification of the C1-carboxyl tail (R-group) to optimize solubility and cell permeability.

B. Antibacterial Ribosome Binders

Research indicates that the deprotected form, 4-amino-3-bromobenzoic acid , binds specifically to the 50S ribosomal subunit of bacteria.

-

Mode of Action: It targets the peptidyl transferase center, inhibiting protein synthesis.[3]

-

SAR Insight: The bromine atom provides a critical hydrophobic contact within the ribosome binding pocket, enhancing affinity 10-fold compared to the non-brominated analog.

C. Biaryl Library Construction (Suzuki-Miyaura)

In "Hot Spot" drug design, this scaffold is coupled with aryl boronic acids to create biaryl systems common in NSAIDs and kinase inhibitors.

General Suzuki Protocol for this Scaffold:

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat at 90°C for 12 hours under Argon.

-

Outcome: The C3-Br is replaced by the aryl group, retaining the C4-acetamido and C1-carboxyl groups for further elaboration.

Figure 2: Divergent synthetic pathways for medicinal chemistry applications.

Safety & Stability

-

Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents.[4] The acetamido group is susceptible to hydrolysis under strongly acidic or basic conditions (pH < 2 or pH > 12).

-

Handling: Standard PPE (gloves, goggles) is required. As an aryl bromide, it may possess potential skin sensitizing properties.

-

Storage: Keep in a cool, dry place. Desiccate if storing for >6 months to prevent hydrolysis of the acetamido group.

References

-

Synthesis and Crystal Structure: Arshad, M. N., et al. "4-Amino-3-bromobenzoic acid." Acta Crystallographica Section E, 2009. Link

-

CK2 Inhibitor Synthesis: Duncan, J. S., & Litchfield, D. W. "Design and synthesis of a novel class of CK2 inhibitors." Biochimica et Biophysica Acta, 2008.[2]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Antibacterial Mechanism: BenchChem Technical Report. "An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid." 2025.[3] Link

-

General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733973, 4-Acetamido-3-bromobenzoic acid." Link

Sources

Discovery of substituted aminobenzoic acids

An In-Depth Technical Guide to the Discovery of Substituted Aminobenzoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and synthesis of substituted aminobenzoic acids, a class of molecules that serve as pivotal building blocks in modern medicinal chemistry. From foundational local anesthetics to novel anticancer and anti-inflammatory agents, the versatility of the aminobenzoic acid scaffold is undeniable.[1][2][3][4][5] This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights grounded in authoritative chemical principles.

Introduction: The Versatile Scaffold

Aminobenzoic acids are aromatic compounds featuring both an amino (-NH₂) and a carboxyl (-COOH) group attached to a benzene ring.[4][6] The para-aminobenzoic acid (PABA) isomer, in particular, is a well-known structural motif found in numerous therapeutic agents.[2][7] Its structural tractability, allowing for diverse modifications at the amino group, the carboxyl group, and the aromatic ring, has established it as a privileged scaffold in drug discovery.[1][4][5] Derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anti-Alzheimer's properties.[1][4][5] This guide illuminates the core synthetic strategies for creating this scaffold, the methods for its derivatization, and the analytical techniques required for its robust characterization.

Section 1: Core Synthetic Strategies for the Aminobenzoic Acid Backbone

The initial synthesis of the core aminobenzoic acid structure is the critical first step. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Reduction of Nitrobenzoic Acids

A prevalent and industrially scalable method for synthesizing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.[6][8] This approach is favored for its reliability and the commercial availability of a wide range of substituted nitroaromatics.

Causality of Experimental Choice: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. Its reduction to an amine is a highly efficient transformation. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean work-up, while metal/acid reductions are robust and cost-effective alternatives.

Experimental Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

-

Setup: In a hydrogenation vessel, dissolve 4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminobenzoic acid, which can be further purified by recrystallization.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9][10] This method is particularly useful for synthesizing anthranilic acid (2-aminobenzoic acid) from phthalimide.[9]

Causality of Experimental Choice: This reaction proceeds through a key isocyanate intermediate, which is formed when the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen.[9][10][11] The loss of the carbonyl carbon as CO₂ is the defining feature of this chain-shortening reaction.[9][10] The choice of a strong base and a halogen (like bromine) is essential to form the N-bromoamide anion that undergoes the rearrangement.[11]

Caption: Key stages of the Hofmann rearrangement, from amide to amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

For constructing the C-N bond on a pre-functionalized benzoic acid derivative, the Buchwald-Hartwig amination is a powerful modern tool.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under relatively mild conditions.[12][14]

Causality of Experimental Choice: This reaction overcomes the limitations of older methods like the Ullmann condensation, which often require harsh conditions.[12][15] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are crucial for facilitating the key reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. The base (e.g., NaOt-Bu, K₂CO₃) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13]

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is another pathway where a nucleophile displaces a leaving group on an aromatic ring.[16][17] For this reaction to be effective in synthesizing aminobenzoic acids, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group, like a halide.[17][18]

Causality of Experimental Choice: The EWGs are essential as they stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack.[18] The reaction is a two-step addition-elimination process. This method is often simpler and does not require a metal catalyst, but its substrate scope is limited to these activated systems.

Section 2: Purification and Characterization

Rigorous purification and unambiguous characterization are cornerstones of chemical synthesis, ensuring the integrity of downstream biological data.

Purification Techniques

-

Recrystallization: This is the primary method for purifying solid aminobenzoic acids. The choice of solvent is crucial to ensure the compound is soluble at high temperatures and sparingly soluble at room temperature.

-

pH-Dependent Separation: The amphoteric nature of aminobenzoic acids (containing both an acidic carboxyl group and a basic amino group) can be exploited for purification. By adjusting the pH of an aqueous solution, the compound can be selectively precipitated while impurities remain dissolved.[19]

-

Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the method of choice. A gradient of solvents, typically from non-polar (e.g., hexanes) to polar (e.g., ethyl acetate), is used to elute the compounds based on their polarity.

Structural Elucidation

Confirming the structure of a newly synthesized substituted aminobenzoic acid requires a combination of spectroscopic techniques.

Table 1: Representative Spectroscopic Data for 4-Aminobenzoic Acid

| Technique | Observation | Interpretation |

| ¹H NMR | Aromatic protons appear as two doublets (AA'BB' system). A broad singlet for -NH₂ protons. A very broad singlet for the -COOH proton.[20] | Confirms the para-substitution pattern and the presence of both amino and carboxylic acid protons. |

| ¹³C NMR | Shows distinct signals for the four unique aromatic carbons, plus the carboxyl carbon (~167 ppm).[20] | Provides a carbon count and confirms the electronic environment of each carbon atom. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹).[7][21] | Confirms the presence of key functional groups: carboxylic acid and primary amine. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the compound. | Confirms the molecular weight and provides information about fragmentation patterns. |

Section 3: Applications in Drug Discovery

The true value of these synthetic endeavors lies in the biological activities of the resulting molecules. The aminobenzoic acid scaffold is a recurring motif in a multitude of approved drugs and clinical candidates.

Table 2: Pharmacological Activities of Selected Substituted Aminobenzoate Derivatives

| Derivative Class | Example(s) | Therapeutic Application | Mechanism of Action (if known) |

| Esters | Benzocaine, Procaine | Local Anesthetics[22][23] | Blockage of voltage-gated sodium channels in neurons, preventing pain signal transmission.[23] |

| Sulfonamides | Sulfamethoxazole | Antibacterial Agents[22] | Inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.[7][22] |

| Schiff Bases | Various derivatives | Antibacterial, Antifungal, Anticancer[1][7] | Varies; can involve enzyme inhibition or disruption of cellular membranes. |

| Benzothiazoles | 2-aminobenzothiazole derivatives | Anticancer Agents[1] | Target various signaling pathways involved in cancer progression.[1] |

| Anti-inflammatory | PABA derivatives | Anti-inflammatory[2] | Inhibition of pro-inflammatory markers.[2] |

The ability to systematically modify the aminobenzoic acid core allows medicinal chemists to fine-tune pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. For instance, the addition of lipophilic groups can enhance membrane permeability, while the introduction of hydrogen bond donors/acceptors can improve target binding affinity.[23]

Conclusion

The discovery and development of substituted aminobenzoic acids represent a cornerstone of synthetic and medicinal chemistry. The foundational synthetic routes, from classic rearrangements to modern palladium-catalyzed couplings, provide a robust toolbox for accessing this versatile scaffold. Coupled with rigorous analytical characterization, these methods empower researchers to generate novel chemical entities with significant therapeutic potential. As drug discovery continues to evolve, the principles of rational design and efficient synthesis, as applied to privileged structures like aminobenzoic acids, will remain paramount in the quest for new medicines.

References

- Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. (2024). Vertex AI Search.

-

Amino Benzoic acid derivatives, Medicinal Chemistry | PDF. (n.d.). Slideshare. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. [Link]

-

The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. [Link]

-

The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). MDPI. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). PMC. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). ResearchGate. [Link]

-

Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2018). ResearchGate. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Ullmann condensation. (n.d.). Wikipedia. [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2011). Scholars Research Library. [Link]

-

Hofmann rearrangement. (n.d.). Wikipedia. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]

-

A simple and efficient separation of the Hofmann degradation mixture of 2. (2025). Arkivoc. [Link]

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Publications. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2005). ResearchGate. [Link]

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2011). Beilstein Journals. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journals. [Link]

-

1H NMR and 13C NMR spectra of ethyl 4-aminobenzoate in CDCl3. (2009). The Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Thieme. [Link]

-

New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. (2022). ACS Publications. [Link]

-

ortho and para-aminobenzoic acids. (n.d.). Goa University. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Ullmann reaction. (n.d.). Wikipedia. [Link]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1987). ResearchGate. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). YouTube. [Link]

-

Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. (2020). ResearchGate. [Link]

-

17.4: Electrophilic Aromatic Substitution. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Amino Benzoic acid derivatives, Medicinal Chemistry | PDF [slideshare.net]

An In-depth Technical Guide to the Solubility Profile of 4-(Acetylamino)-3-bromobenzoic acid

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Acetylamino)-3-bromobenzoic acid, a crucial parameter for researchers, scientists, and professionals involved in drug development. Understanding the solubility of an active pharmaceutical ingredient (API) is fundamental to its formulation, bioavailability, and overall therapeutic efficacy.[1][2] This document delves into the theoretical principles governing solubility, presents detailed experimental methodologies for its determination, and discusses the implications of the resulting solubility profile for pharmaceutical applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a cornerstone of pharmaceutical development.[3][4] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5][6] Therefore, a thorough understanding of a drug candidate's solubility profile is essential for successful formulation design and ensuring adequate bioavailability.[1][7][8]

1.1. Physicochemical Properties of 4-(Acetylamino)-3-bromobenzoic acid

-

Chemical Structure:

-

IUPAC Name: 4-acetamido-3-bromobenzoic acid[9]

-

Molecular Formula: C9H7BrNO3

-

Molecular Weight: 258.06 g/mol

-

-

Key Functional Groups: The molecule possesses a carboxylic acid group, an amide (acetylamino) group, and a bromo substituent on a benzene ring. These functional groups dictate its polarity, hydrogen bonding capabilities, and ionization potential, all of which significantly influence its solubility.

-

Ionization: As a weak acid due to the carboxylic acid group, its solubility is expected to be highly dependent on the pH of the aqueous medium.[10][11]

Theoretical Framework: Principles Governing Solubility

The solubility of a compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

2.1. The Influence of pH on Ionizable Compounds

For ionizable molecules like 4-(Acetylamino)-3-bromobenzoic acid, the pH of the aqueous environment plays a paramount role in determining solubility. The Henderson-Hasselbalch equation is a critical tool for predicting the pH-dependent solubility of such compounds.[12][13][14]

-

Equation for a Weak Acid: pH = pKa + log ([A-]/[HA])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant.

-

[A-] is the molar concentration of the ionized (conjugate base) form.

-

[HA] is the molar concentration of the non-ionized (acidic) form.

At a pH below the pKa, the non-ionized form (HA) predominates, which is generally less water-soluble. As the pH increases above the pKa, the ionized form (A-) becomes more prevalent, leading to a significant increase in aqueous solubility due to the charge and its favorable interaction with polar water molecules.[4][10][15]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[16] This method is widely recognized by regulatory bodies for its reliability.[17][18]

3.1. Materials and Reagents

-

Solute: 4-(Acetylamino)-3-bromobenzoic acid (purity >98%)

-

Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) and purified water.

-

Buffers: Pharmacopoeial buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8) to simulate physiological conditions.[17][19]

3.2. Equipment

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.

3.3. Step-by-Step Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of 4-(Acetylamino)-3-bromobenzoic acid to a known volume of the selected solvent or buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the containers in a thermostatic shaker bath set at a specific temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of excess solid. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

pH Verification: For aqueous and buffered solutions, measure the pH of the saturated solution at the end of the experiment to confirm it has not significantly deviated.[17][18]

Diagram of the Shake-Flask Solubility Workflow

Sources

- 1. rheolution.com [rheolution.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. uspnf.com [uspnf.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 15. scielo.br [scielo.br]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Acetylamino)-3-bromobenzoic acid

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 4-(acetylamino)-3-bromobenzoic acid starting from p-aminobenzoic acid (PABA) . The synthesis employs a two-step sequence: N-acetylation followed by regioselective bromination . This route is selected to maximize yield and purity by utilizing the ortho-directing power of the acetamido group while preventing oxidative degradation and poly-bromination associated with free anilines.

This guide is designed for medicinal chemists and process development scientists, emphasizing critical process parameters (CPPs), safety mechanisms, and scalability.

Chemical Strategy & Retrosynthesis

The synthesis relies on the synergistic directing effects of substituents on the benzene ring.

-

Step 1 (Protection): Conversion of PABA to 4-acetamidobenzoic acid protects the amine from oxidation and moderates its activating strength.

-

Step 2 (Functionalization): Bromination occurs at the position ortho to the acetamido group and meta to the carboxylic acid.

-

-NHAc Group: Strong ortho/para director.

-

-COOH Group: Moderate meta director.

-

Synergy: Both groups direct the incoming electrophile (

) to position 3, ensuring high regioselectivity.

-

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway demonstrating the linear protection-functionalization strategy.

Experimental Protocols

Phase 1: Synthesis of 4-Acetamidobenzoic Acid

Objective: Protect the amine functionality to prevent oxidation and control reactivity.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |

| p-Aminobenzoic Acid (PABA) | 137.14 | 1.0 | 13.7 g (100 mmol) | Substrate |

| Acetic Anhydride | 102.09 | 2.2 | 22.5 g (~21 mL) | Reagent |

| Glacial Acetic Acid | 60.05 | Solvent | 60 mL | Solvent |

| Water | 18.02 | Quench | 100 mL | Quench |

Protocol

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 13.7 g of PABA in 60 mL of glacial acetic acid .

-

Addition: Add 21 mL of acetic anhydride in one portion.

-

Note: The reaction is slightly exothermic.

-

-

Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 120°C) for 30 minutes. The solid should dissolve completely, forming a clear solution.

-

Quenching: Allow the solution to cool to ~80°C. Slowly add 10 mL of water to hydrolyze excess acetic anhydride.

-

Caution: Exothermic hydrolysis.

-

-

Crystallization: Pour the reaction mixture into 100 mL of cold water with vigorous stirring. The product will precipitate immediately as a white solid.

-

Isolation: Cool in an ice bath for 30 minutes. Filter the solid using a Büchner funnel.

-

Purification: Wash the cake with cold water (

mL). Dry in a vacuum oven at 80°C.-

Expected Yield: 90-95%

-

Melting Point: 250–252°C (Lit. 250-256°C).

-

Phase 2: Synthesis of 4-(Acetylamino)-3-bromobenzoic Acid

Objective: Introduce the bromine atom regioselectively at position 3.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Mass/Vol | Role |

| 4-Acetamidobenzoic Acid | 179.17 | 1.0 | 17.9 g (100 mmol) | Substrate |

| Bromine ( | 159.81 | 1.05 | 16.8 g (~5.4 mL) | Reagent |

| Glacial Acetic Acid | 60.05 | Solvent | 150 mL | Solvent |

| Sodium Bisulfite (aq) | 104.06 | Quench | 10% Solution | Quench |

Protocol

-

Suspension: In a 500 mL three-necked RBF equipped with a mechanical stirrer, addition funnel, and a gas outlet trap (to neutralize HBr fumes), suspend 17.9 g of 4-acetamidobenzoic acid in 150 mL of glacial acetic acid .

-

Temperature Control: Place the flask in a water bath maintained at 20–25°C.

-

Critical Parameter: Do not overheat. Higher temperatures (>50°C) may lead to hydrolysis of the amide or poly-bromination.

-

-

Bromination: Charge the addition funnel with 5.4 mL of bromine diluted in 20 mL of acetic acid. Add this solution dropwise over 45–60 minutes.

-

Observation: The reaction mixture will initially be a suspension but may clarify as the brominated product forms, or form a new precipitate depending on concentration.

-

-

Reaction: Stir at room temperature for an additional 2–3 hours. Monitor by TLC (System: Ethyl Acetate/Hexane/Acetic Acid) or HPLC.

-

Quenching: Pour the reaction mixture into 400 mL of ice-cold water containing 50 mL of 10% sodium bisulfite solution.

-

Isolation: Filter the resulting white-to-off-white precipitate.

-

Purification: Recrystallize from ethanol or dilute acetic acid if necessary.

-

Expected Yield: 75-85%

-

Characterization: The product should be a white powder.

-

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the bromination step, highlighting safety controls (scrubber) and quenching.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | 218–224°C (Solvent dependent) | Capillary Method |

| 400 MHz NMR | ||

| Purity (HPLC) | C18 Column, MeOH/Water/TFA |

Note on NMR: The key diagnostic is the splitting pattern of the aromatic protons. You should observe an ABX system or similar patterns indicating 1,2,4-trisubstitution (specifically 1,3,4-substitution pattern relative to the ring carbons).

Safety & Handling (E-E-A-T)

-

Bromine (

): Highly toxic and corrosive lachrymator. Causes severe burns.-

Control: Handle only in a functioning fume hood. Wear double nitrile gloves. Keep a saturated sodium thiosulfate solution nearby for immediate spill neutralization.

-

-

Acetic Anhydride: Flammable and corrosive. Reacts violently with water.

-

HBr Evolution: The bromination generates Hydrogen Bromide gas.

-

Control: The reaction vessel must be vented through a scrubber (e.g., dilute NaOH trap) to prevent release into the lab atmosphere.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product solubility in acetic acid is too high during filtration. | Dilute the reaction mixture with more ice water before filtration to force precipitation. |

| Dark Product | Oxidation of amine or free bromine remaining. | Ensure effective bisulfite quench. Recrystallize from ethanol/water with activated charcoal. |

| Di-bromination | Temperature too high or excess bromine used. | Strictly control temp < 25°C. Verify stoichiometry of bromine addition. |

| Starting Material Remains | Reaction incomplete. | Check TLC. If incomplete after 3h, warm slightly to 40°C, but monitor closely for impurities. |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19266, 4-Acetamidobenzoic acid. Retrieved from [Link]

-

Arshad, M. N., et al. (2009).[4] 4-Amino-3-bromobenzoic acid.[4] Acta Crystallographica Section E. (Structural data on the deacetylated analog confirming regioselectivity). Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. webassign.net [webassign.net]

- 3. webassign.net [webassign.net]

- 4. researchgate.net [researchgate.net]

- 5. mlrip.ac.in [mlrip.ac.in]

- 6. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for bromination of 4-acetamidobenzoic acid

An In-Depth Guide to the Electrophilic Bromination of 4-Acetamidobenzoic Acid

Authored by: A Senior Application Scientist

This application note provides a comprehensive protocol for the synthesis of 3-bromo-4-acetamidobenzoic acid via the electrophilic aromatic substitution of 4-acetamidobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Context

4-Acetamidobenzoic acid and its halogenated derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty organic compounds. The introduction of a bromine atom onto the aromatic ring provides a reactive handle for further chemical transformations, such as cross-coupling reactions. The target molecule, 3-bromo-4-acetamidobenzoic acid, is synthesized through a regioselective electrophilic aromatic substitution reaction.

The regiochemical outcome of this reaction is governed by the electronic effects of the two substituents on the benzene ring: the acetamido group (-NHCOCH₃) and the carboxylic acid group (-COOH). The acetamido group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion). Conversely, the carboxylic acid group is a deactivating and meta-directing group. In a competition between these two, the strongly activating ortho, para-directing acetamido group dictates the position of the incoming electrophile. Since the para position is already occupied by the carboxylic acid, the bromine atom is directed to one of the ortho positions, yielding 3-bromo-4-acetamidobenzoic acid as the major product.[1][2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-acetamidobenzoic acid proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary steps:

-

Generation of the Electrophile: In the presence of a polar protic solvent like glacial acetic acid, the molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine atom (δ⁺) that is susceptible to attack.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 4-acetamidobenzoic acid ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4]

-

Deprotonation and Aromaticity Restoration: A weak base, such as a bromide ion or an acetic acid molecule, abstracts a proton from the carbon atom bonded to the bromine. This restores the aromatic π system and yields the final product, 3-bromo-4-acetamidobenzoic acid, along with hydrogen bromide (HBr).[1][4]

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Details | Supplier Example |

| 4-Acetamidobenzoic Acid | C₉H₉NO₃, M.W. 179.17 g/mol , ≥98% purity | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH, M.W. 60.05 g/mol , ≥99.7% purity | Fisher Scientific |

| Bromine | Br₂, M.W. 159.81 g/mol , ≥99.5% purity | Acros Organics |

| Round-bottom flask (250 mL) | with ground glass joint | Pyrex |

| Dropping funnel (50 mL) | pressure-equalizing | Kimble |

| Magnetic stirrer and stir bar | IKA | |

| Ice bath | N/A | |

| Büchner funnel and flask | CoorsTek | |

| Filter paper | Whatman Grade 1 | Whatman |

| Beakers | Various sizes | Pyrex |

Safety Precautions

This protocol involves hazardous materials. Strict adherence to safety guidelines is mandatory.

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe chemical burns upon contact.[5][6] It is also fatal if inhaled.[6][7] All manipulations involving bromine must be performed in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[5][8] Have a bromine spill kit containing 1 M sodium thiosulfate or sodium carbonate solution readily available.[6]

-

Glacial Acetic Acid (CH₃COOH): Corrosive and can cause severe skin and eye damage.[7] It is also flammable. Keep away from ignition sources.[8]

-

General Handling: Ensure adequate ventilation.[7][8] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] If eyes are exposed, flush with water for 15-20 minutes and seek immediate medical attention.[7][9]

Detailed Experimental Protocol

Caption: Figure 2: Experimental Workflow.

Step 1: Reaction Setup

-

Place 5.0 g (27.9 mmol) of 4-acetamidobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 25 mL of glacial acetic acid to the flask and stir the mixture until the solid is fully dissolved. Gentle warming may be required.

Step 2: Preparation and Addition of Brominating Agent

-

In a chemical fume hood, carefully measure 1.5 mL (29.1 mmol, ~4.65 g) of liquid bromine and dissolve it in 10 mL of glacial acetic acid in a 50 mL beaker.

-

Transfer this bromine solution to a pressure-equalizing dropping funnel.

-

Cool the flask containing the 4-acetamidobenzoic acid solution in an ice bath to a temperature of 0-5 °C.

-

Add the bromine solution dropwise from the dropping funnel to the stirred reaction mixture over a period of 20-30 minutes. Maintain the temperature below 10 °C throughout the addition. The slow, controlled addition is critical to prevent the formation of poly-brominated byproducts.[10]

Step 3: Reaction and Work-up

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1 hour. The initial reddish-brown color of the bromine should fade to a yellow or orange hue, indicating its consumption.

-

Pour the reaction mixture slowly into a 600 mL beaker containing 200 mL of ice-cold water while stirring vigorously. A white or off-white precipitate of the crude product will form.[11]

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate on the filter paper with several portions of cold water until the filtrate is colorless and neutral to pH paper. This removes residual acetic acid and HBr.

Step 4: Purification by Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a hot 50:50 ethanol/water mixture to the flask, just enough to dissolve the solid completely. Keep the solution heated on a hot plate during this process.[12][13]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot gravity filtration) to remove the charcoal and other insoluble impurities.[14]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to promote the growth of larger, purer crystals.[14][15]

-

Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of the crystallized product.[14]

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water, and then air-dry them on the filter paper before transferring to a watch glass to dry completely. A typical yield is around 65-75%.

Product Characterization

The identity and purity of the synthesized 3-bromo-4-acetamidobenzoic acid should be confirmed using the following analytical techniques.

| Property/Technique | Starting Material: 4-Acetamidobenzoic Acid | Product: 3-Bromo-4-acetamidobenzoic Acid |

| Molecular Weight | 179.17 g/mol [16] | 258.07 g/mol [17] |

| Melting Point | ~255-257 °C[16] | ~238-241 °C |

| Appearance | White crystalline solid | White to off-white crystalline solid |

| FTIR (cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1680 (C=O, acid), ~1660 (C=O, amide) | ~3300 (N-H), ~3000-2500 (O-H), ~1690 (C=O, acid), ~1670 (C=O, amide), ~600-500 (C-Br) |

| ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, COOH), ~10.2 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.1 (s, 3H, CH₃)[18][19] | δ ~13.0 (s, 1H, COOH), ~10.4 (s, 1H, NH), ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.1 (s, 3H, CH₃) |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Excessive solvent used during recrystallization.[14] - Product loss during transfers. | - Increase reaction time or ensure temperature is appropriate. - Use the minimum amount of hot solvent required for dissolution.[14] Cool the filtrate to obtain a second crop of crystals. - Ensure quantitative transfers between vessels. |

| Product is an Oil or Gummy Solid | - Impurities are present, lowering the melting point. - Solution was cooled too rapidly during recrystallization.[14] | - Re-dissolve the oil in more hot solvent, add activated charcoal, and filter hot. - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[14] |

| Persistent Bromine Color After Reaction | - Insufficient reaction time. - Stoichiometry is incorrect (excess bromine). | - Extend the stirring time at room temperature. - After precipitation, wash the crude product thoroughly. A small amount of sodium bisulfite solution can be added during the wash to quench excess bromine. |

| No Crystal Formation During Recrystallization | - Solution is too dilute. - Supersaturated solution has not nucleated. | - Re-heat the solution to boil off some of the solvent to concentrate it.[14] - Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure product to induce crystallization.[14] |

References

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

Study.com Video. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Show the mechanism of electrophilic aromatic bromination of acetanilide with Br2 and acetic acid.... Retrieved from [Link]

-

Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Bromination of acetanilide. Retrieved from [Link]

-

Carl Roth. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

-

Tata Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

-

CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

-

MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. (n.d.). p-Acetamidobenzoic acid. Retrieved from [Link]

-

Chegg.com. (2022). Solved Infrared Spectrum of p-acetamidobenzoic acid 1H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-acetamidobenzoic acid. Retrieved from [Link]

-

Quora. (2018). How is parabromobenzoic acid prepared from benzene?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]

-

PubChem. (n.d.). CID 168312114 | C18H18N2O6. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. scribd.com [scribd.com]

- 3. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 4. Bromination of Acetanilide | Mechanism & Steps - Video | Study.com [study.com]

- 5. tatachemicals.com [tatachemicals.com]

- 6. science.cleapss.org.uk [science.cleapss.org.uk]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. prepchem.com [prepchem.com]

- 12. mlrip.ac.in [mlrip.ac.in]

- 13. famu.edu [famu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Bromo-2-acetamidobenzoic acid | C9H8BrNO3 | CID 14233596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]

- 19. Solved Infrared Spectrum of p-acetamidobenzoic acid 1H-NMR | Chegg.com [chegg.com]